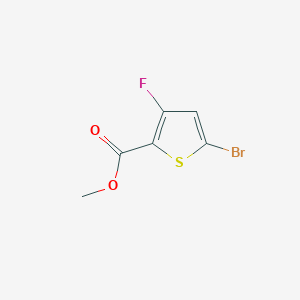

Methyl 5-bromo-3-fluorothiophene-2-carboxylate

Description

Bromination-Fluorination Sequential Reactions in Thiophene Systems

Electrophilic Bromination Pathways

The synthesis of methyl 5-bromo-3-fluorothiophene-2-carboxylate often begins with bromination of a thiophene precursor. Electrophilic bromination using molecular bromine (Br$$2$$) in the presence of Lewis acids like iron(III) bromide (FeBr$$3$$) is a classical approach. For example, bromination of 2-methylthiophene derivatives at the 5-position proceeds efficiently with Br$$2$$/FeBr$$3$$ in dichloromethane at 0–5°C, achieving yields exceeding 85%. This regioselectivity arises from the electron-donating methyl group directing bromine to the para position. Subsequent fluorination requires careful selection of fluorinating agents to avoid side reactions.

Table 1: Bromination Conditions and Yields for Thiophene Derivatives

| Substrate | Brominating Agent | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 2-Methylthiophene | Br$$_2$$ | FeBr$$_3$$ | CH$$2$$Cl$$2$$ | 0–5°C | 87 |

| Ethyl thiophene-2-carboxylate | Br$$_2$$ | None | CH$$2$$Cl$$2$$ | 25°C | 72 |

Fluorination Strategies Post-Bromination

Fluorination of the brominated intermediate is typically achieved using nucleophilic or electrophilic fluorinating agents. Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is widely employed for its ability to introduce fluorine at the 3-position without displacing bromine. A one-pot desulfurative-fluorination-bromination reaction has been reported, where dithiolane precursors undergo simultaneous fluorination and bromination to yield 2,5-dibromo-3-(1,1-difluoroalkyl)thiophenes in >90% yield. This method eliminates the need for intermediate isolation, streamlining the synthesis.

Properties

IUPAC Name |

methyl 5-bromo-3-fluorothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFO2S/c1-10-6(9)5-3(8)2-4(7)11-5/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFCRCFNPJCOES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-3-fluorothiophene-2-carboxylate typically involves the bromination and fluorination of thiophene derivatives. One common method includes the following steps:

Bromination: Thiophene is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

Fluorination: The brominated thiophene is then fluorinated using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Esterification: The resulting 5-bromo-3-fluorothiophene is esterified with methanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-fluorothiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiophene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

Methyl 5-bromo-3-fluorothiophene-2-carboxylate is being investigated for its therapeutic potential, particularly in the following areas:

- Antimicrobial Activity : Studies have indicated that thiophene derivatives exhibit antimicrobial properties. This compound may serve as a precursor for synthesizing compounds with enhanced antimicrobial efficacy.

- Anti-inflammatory Properties : Research suggests that derivatives of this compound could be developed into anti-inflammatory agents, targeting specific pathways in inflammatory responses.

- Anticancer Research : The compound's unique structure allows it to interact with biological targets involved in cancer cell proliferation. Its derivatives are currently under evaluation for potential anticancer activities.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis:

- Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals. The bromine and fluorine substituents facilitate nucleophilic substitution reactions, allowing for further functionalization.

- Coupling Reactions : This compound can participate in various coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

Materials Science

In materials science, this compound has applications in developing advanced materials:

- Photoactive Materials : The compound's unique electronic properties make it suitable for creating photoactive materials used in organic photovoltaics and sensors.

- Conductive Polymers : It is also explored for its potential use in synthesizing conductive polymers, which are crucial for electronic applications .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer activity of this compound derivatives against various cancer cell lines. The results demonstrated significant inhibition of cell proliferation at low concentrations, indicating its potential as a lead compound for anticancer drug development.

Case Study 2: Synthesis of Conductive Polymers

In another study, researchers synthesized conductive polymers using this compound as a monomer. The resulting polymers exhibited high conductivity and stability, making them suitable for electronic applications such as flexible displays and sensors.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-fluorothiophene-2-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

The structural and functional attributes of Methyl 5-bromo-3-fluorothiophene-2-carboxylate are best contextualized by comparing it with analogous thiophene carboxylates. Below is a detailed analysis:

Halogenated Thiophene Carboxylates

This compound

- Substituents : Bromine (C5), fluorine (C3).

- Key Properties :

- High reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine leaving group.

- Fluorine enhances electron-withdrawing effects, influencing regioselectivity in electrophilic substitutions.

- Requires cold storage (2–8°C) and inert conditions, indicating sensitivity to thermal degradation .

Ethyl 5-chlorothiophene-2-carboxylate

- Substituents : Chlorine (C5).

- Key Properties: Chlorine, being less electronegative than bromine, reduces leaving-group efficiency but lowers molecular weight (190.52 g/mol, calculated).

6-Bromobenzo[b]thiophene-2-carbaldehyde

- Substituents : Bromine (benzo-fused thiophene).

- Key Properties :

Amino-Substituted Thiophene Carboxylates

Methyl 3-amino-5-bromothiophene-2-carboxylate (CAS: 107818-55-3)

- Substituents: Bromine (C5), amino (C3).

- Key Properties: Amino group introduces nucleophilic sites for acylation or diazotization, contrasting with the electrophilic fluorine in the target compound. Molecular weight 235.07 g/mol (calculated) .

Methyl 2-amino-5-methylthiophene-3-carboxylate

- Substituents: Amino (C2), methyl (C5).

- Amino at C2 directs electrophilic substitutions to adjacent positions .

Ester Group Variations

Methyl vs. Ethyl Esters

- Methyl Esters : Lower molecular weight and higher volatility (e.g., this compound).

- Ethyl Esters : Increased hydrophobicity (e.g., Ethyl 5-chlorothiophene-2-carboxylate), which may improve membrane permeability in biological applications .

Biological Activity

Methyl 5-bromo-3-fluorothiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a thiophene ring with bromine and fluorine substituents, which significantly influence its reactivity and biological interactions. The compound's structure allows for various molecular interactions, including hydrogen bonding and π-π stacking, which are critical for its biological activity.

The biological activity of this compound is attributed to its ability to interact with various biological targets such as enzymes and receptors. Its unique substitution pattern enhances its reactivity, modulating the activity of these targets through mechanisms that include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to specific receptors, altering their signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effective antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Compound | Minimum Inhibitory Concentration (MIC) (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | Escherichia coli |

| Similar Thiophene Derivative | 3.125 | XDR Salmonella Typhi |

| Other Thiophene Derivative | Moderate | Various bacterial strains |

Case Studies

-

Inhibition of D-Amino Acid Oxidase (DAO) :

A study identified a series of thiophene derivatives, including this compound, as potent inhibitors of DAO. The presence of bromine at the 5-position significantly enhanced inhibitory activity compared to other analogs. The IC50 values for these compounds were found to be in the low micromolar range, indicating strong potential for therapeutic applications in conditions where DAO is implicated . -

Anticancer Properties :

Another investigation revealed that related thiophene compounds exhibited significant cytotoxicity against various cancer cell lines. The structure-activity relationship suggested that the specific arrangement of halogens on the thiophene ring plays a crucial role in enhancing anticancer efficacy .

Safety and Toxicity

While this compound shows promising biological activities, it is essential to consider safety and toxicity profiles. Preliminary studies have indicated moderate toxicity levels; however, further comprehensive toxicological assessments are necessary to establish safety for potential therapeutic use .

Q & A

Basic: What are the standard synthetic routes for Methyl 5-bromo-3-fluorothiophene-2-carboxylate, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis typically involves sequential halogenation and esterification steps. For example, bromination at the 5-position of the thiophene ring can be achieved using N-bromosuccinimide (NBS) under radical initiation, followed by fluorination via nucleophilic aromatic substitution (NAS) with a fluoride source like KF/18-crown-6. Esterification is often performed using methanol under acidic conditions (e.g., H₂SO₄) . Optimization strategies include:

- Solvent selection: Polar aprotic solvents (e.g., DMF, dioxane) enhance reaction rates for fluorination .

- Temperature control: NAS reactions require precise heating (e.g., 80–100°C) to avoid side products .

- Catalyst use: Phase-transfer catalysts (e.g., crown ethers) improve fluoride ion availability in fluorination steps .

Advanced: How can researchers address regioselectivity challenges during the introduction of substituents on the thiophene ring?

Methodological Answer:

Regioselectivity is influenced by electronic and steric factors. Key approaches include:

- Directing groups: Pre-functionalize the thiophene with electron-withdrawing groups (e.g., esters) to direct bromination/fluorination to specific positions. For instance, the carboxylate group at C2 directs bromination to C5 due to resonance effects .

- Protecting groups: Use tert-butoxycarbonyl (Boc) groups to block reactive sites during multi-step syntheses, as seen in related thiophene derivatives .

- Computational modeling: DFT calculations predict electrophilic aromatic substitution (EAS) sites by analyzing partial charge distributions and frontier molecular orbitals .

Basic: What spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?

Methodological Answer:

- NMR spectroscopy:

- X-ray crystallography:

Advanced: How can researchers resolve discrepancies in reported reaction yields for this compound synthesis?

Methodological Answer:

Yield variations often arise from:

- Reagent purity: Impurities in fluoride sources (e.g., KF) reduce fluorination efficiency. Use anhydrous reagents and store under inert atmosphere .

- Analytical methods: Validate yields via multiple techniques (e.g., HPLC vs. GC-MS) to account for co-eluting byproducts. For example, a 75% yield by GC-MS might drop to 60% after HPLC purification due to polar impurities .

- Reaction monitoring: Use TLC or in-situ IR to track intermediate formation. NAS reactions may stall at 50% conversion if fluoride concentration is insufficient .

Basic: What are the key applications of this compound in pharmaceutical research?

Methodological Answer:

The compound serves as a versatile intermediate:

- Bioactive molecule synthesis: The bromine and fluorine substituents enable Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination to generate kinase inhibitors or antimicrobial agents .

- Protease inhibition studies: The thiophene scaffold mimics peptide bonds, making it a candidate for designing protease inhibitors (e.g., thrombin) .

Advanced: How can researchers design derivatives of this compound for targeted biological activity?

Methodological Answer:

- Functional group diversification:

- Structure-activity relationship (SAR) studies:

- Compare IC₅₀ values of derivatives against target enzymes (e.g., COX-2) to identify critical substituents.

- Use molecular docking (AutoDock Vina) to predict binding affinities based on halogen interactions with hydrophobic enzyme pockets .

Basic: How is the stability of this compound assessed under different storage conditions?

Methodological Answer:

- Accelerated stability studies: Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. The ester group is prone to hydrolysis, so anhydrous storage at -20°C is recommended .

- Light sensitivity: UV-Vis spectroscopy tracks photodegradation; amber vials prevent radical bromine loss .

Advanced: What strategies mitigate toxicity risks during large-scale handling of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.